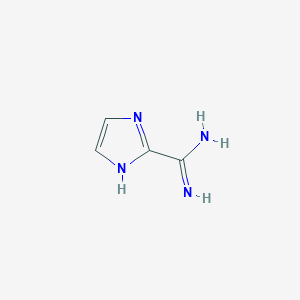

1H-IMIDAZOLE-2-CARBOXIMIDAMIDE

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-imidazole-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3(6)4-7-1-2-8-4/h1-2H,(H3,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWASYWCALRURNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626586 | |

| Record name | 1-(2H-Imidazol-2-ylidene)methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212558-21-9 | |

| Record name | 1-(2H-Imidazol-2-ylidene)methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Imidazole 2 Carboximidamide and Its Derivatives

Classical and Contemporary Synthetic Routes to Imidazole (B134444) and Carboximidamide Scaffolds

The synthesis of the imidazole ring is a well-established field in heterocyclic chemistry. These methods range from classic condensation reactions to sophisticated, modern catalytic processes.

Multi-component Reactions in Imidazole Synthesis

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. researchgate.net This approach is celebrated for its atom economy, reduced reaction times, and simplified purification processes. researchgate.net

One of the earliest and most fundamental MCRs for imidazole synthesis is the Debus-Radziszewski reaction. First reported in 1858, this method involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form a tri-substituted imidazole. pharmaguideline.com Formamide (B127407) can be used as a source of ammonia in this reaction. pharmaguideline.com

More contemporary MCRs have expanded the scope and utility of imidazole synthesis. For instance, a four-component cyclocondensation of benzil, an aromatic aldehyde, aminoethylpiperazine, and ammonium (B1175870) acetate (B1210297) has been used to create complex 1,2,4,5-tetrasubstituted imidazoles. researchgate.net Similarly, the van Leusen three-component reaction (vL-3CR) provides a convenient route to imidazoles, though it is typically reliant on tosylmethyl isocyanide (TosMIC) or its derivatives. organic-chemistry.org These methods offer a modular approach, allowing for the generation of diverse libraries of imidazole derivatives by simply varying the starting components. nih.gov

| Reaction Name/Type | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Debus-Radziszewski Synthesis | 1,2-dicarbonyl, Aldehyde, Ammonia | Typically heat | 2,4,5-Trisubstituted Imidazoles | pharmaguideline.com |

| Four-Component Reaction | Benzil, Aromatic aldehyde, Aminoethylpiperazine, Ammonium acetate | Sulphated yttria, Ethanol | 1,2,4,5-Tetrasubstituted Imidazoles | researchgate.net |

| van Leusen Reaction (vL-3CR) | Aldimine, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K2CO3) | 1,4- or 1,5-Disubstituted Imidazoles | organic-chemistry.org |

| Ugi/Passerini-Cyclization | Phenylglyoxal, Isocyanide, Carboxylic acid, Ammonium acetate | AcOH, 120 °C (cyclization step) | Tetra-substituted Imidazoles | organic-chemistry.org |

Transition Metal-Catalyzed Synthetic Approaches

The application of transition metal catalysts has revolutionized the synthesis of heterocyclic compounds, including imidazoles. researchgate.net These methods often proceed with high efficiency and selectivity under mild conditions. researchgate.net Catalysts based on palladium, copper, nickel, and ruthenium have been prominently featured in various coupling and cyclization reactions. researchgate.netnih.gov

Copper-catalyzed reactions are particularly noteworthy. For example, a regioselective copper-catalyzed oxidative diamination of terminal alkynes with amidines, using oxygen as the oxidant, yields 1,2,4-trisubstituted imidazoles. nih.gov Another copper-catalyzed approach involves the reaction between two different isocyanides to produce imidazole derivatives. nih.gov Palladium catalysts are also widely used, particularly in cross-coupling reactions to functionalize a pre-formed imidazole ring at specific positions (N-1, C-2, C-4, or C-5), enabling the synthesis of derivatives that are otherwise difficult to access. organic-chemistry.org

| Catalyst System | Reactants | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| CuCl2·2H2O / Pyridine (B92270) / O2 | Terminal Alkynes, Amidines | Oxidative Diamination | 1,2,4-Trisubstituted Imidazoles | nih.gov |

| Diruthenium(II) catalyst / Aerobic | Benzylic alcohol, 1,2-diketone, NH4OAc | Borrowing Hydrogen Process | Tetrasubstituted Imidazoles | nih.gov |

| FeCl3 | Amidoximes, Enones | [3+2] Addition Protocol | 4-Keto-Substituted Imidazoles | nih.gov |

| NiCl2·6H2O | Benzils, Arylmethylamines | Condensation/Cyclization | Polysubstituted Imidazoles | nih.gov |

Metal-Free and Green Chemistry Synthetic Protocols

In response to the growing need for environmentally benign chemical processes, numerous metal-free and green synthetic routes to imidazoles have been developed. These methods often utilize readily available, non-toxic reagents and solvents, or are performed under solvent-free conditions. orgsyn.org

One such approach involves an acid-promoted multicomponent reaction of an internal alkyne, an aldehyde, and an aniline (B41778) in a DMSO/water solvent system to produce highly substituted imidazoles in excellent yields. youtube.com Iodine-mediated reactions also provide a powerful metal-free alternative. For instance, the reaction of aldehydes and ethylenediamine (B42938) with iodine in the presence of potassium carbonate can first produce 2-imidazolines, which are then smoothly oxidized to the corresponding imidazoles. nih.gov Furthermore, a one-pot method for synthesizing tetrasubstituted imidazoles from arylmethylamines and 1,2-dicarbonyls uses a catalytic amount of acetic acid under solvent-free, aerobic conditions, achieving yields up to 95%. nih.govorgsyn.org

Reaction Mechanisms and Pathways in 1H-IMIDAZOLE-2-CARBOXIMIDAMIDE Formation

While direct, one-pot syntheses of this compound are not extensively documented, its formation can be logically deduced through multi-step pathways involving the construction of key precursors like imidazole-2-carbonitrile or imidazole-2-carboxaldehyde, followed by functional group transformations.

Mechanistic Investigations of Cyclization Reactions

The core cyclization to form the imidazole ring typically involves the condensation of a three-carbon unit (often a 1,2-dicarbonyl or its equivalent) with two nitrogen atoms (usually from ammonia or an amidine). wikipedia.org For example, in the reaction of a dicarbonyl compound with formamide, the mechanism involves the initial reaction of formamide with one carbonyl group, followed by condensation with a second molecule of formamide to form a diamine intermediate. wikipedia.org This intermediate then reacts with the second carbonyl group, leading to cyclization and subsequent dehydration to yield the aromatic imidazole ring. wikipedia.org

A highly plausible synthetic route to this compound involves the Pinner reaction, starting from imidazole-2-carbonitrile. organic-chemistry.orgnih.gov This pathway consists of two key stages:

Formation of an Imidate Salt: The nitrile group of imidazole-2-carbonitrile is activated by a strong acid, typically anhydrous hydrogen chloride, in the presence of an alcohol (e.g., ethanol). The alcohol acts as a nucleophile, attacking the activated nitrile carbon to form a stable imino ester salt, known as a Pinner salt. organic-chemistry.orggoogle.com

Amination to form the Amidine: The isolated Pinner salt is then treated with ammonia. The ammonia displaces the alkoxy group from the imidate to form the final carboximidamide (amidine) product, with the release of the alcohol. organic-chemistry.org

This two-step conversion of a nitrile to an amidine is a classic and reliable method for installing the required carboximidamide functionality onto the pre-formed imidazole ring. The synthesis of the necessary precursor, imidazole-2-carbonitrile, can be achieved by dehydration of imidazole-2-carboxaldehyde oxime. d-nb.info The aldehyde itself is accessible through various methods, including the oxidation of (1H-imidazol-2-yl)-methanol or the acid-promoted cyclization of N-(2,2-diethoxyethyl)-2,2-diethoxyacetamidine. youtube.com

Denitrogenative Transformations in Imidazole Synthesis

An elegant and increasingly popular strategy for synthesizing N-heterocycles involves the transformation of other ring systems. Denitrogenative reactions, particularly those starting from 1,2,3-triazoles, provide a powerful, metal-free route to imidazoles. organic-chemistry.org

This approach involves an acid-mediated transformation of suitably substituted 5-amino-1,2,3-triazoles. organic-chemistry.org The proposed mechanism includes an intramolecular cyclization, followed by the opening of the triazole ring with the extrusion of molecular nitrogen (N₂). This denitrogenation step generates a highly reactive carbene intermediate in situ. organic-chemistry.org This carbene can then undergo a variety of subsequent reactions, such as insertion into an O-H bond of an alcohol, to yield functionalized 2-substituted imidazole derivatives. organic-chemistry.org

Another denitrogenative pathway is the transannulation of pyridotriazoles with nitriles, catalyzed by a Lewis acid like BF₃·Et₂O, to produce imidazopyridines. google.com These methods showcase the versatility of using stable triazole precursors to access the imidazole core through controlled ring-opening and recyclization pathways.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives involves the construction of the imidazole core followed by or concurrent with the introduction of various functional groups. A variety of synthetic strategies have been developed for the preparation of substituted imidazoles, which can be adapted for the synthesis of derivatives of this compound.

The introduction and modification of functional groups on the imidazole ring are key to creating a diverse library of derivatives. These modifications can influence the compound's physicochemical properties and biological activity. Common strategies include N-alkylation, N-acylation, and substitution at the carbon atoms of the imidazole ring. pharmaguideline.com

One common approach involves the reaction of a pre-formed imidazole nucleus with various electrophiles. For instance, N-substituted imidazole derivatives can be synthesized by reacting the imidazole with agents like ethyl chloroacetate. nih.gov The resulting ester can then be further modified, for example, by reaction with different amines to yield a variety of amide derivatives. nih.gov

Another strategy is the use of multicomponent reactions, where several starting materials react in a single step to form a complex product. This approach is highly efficient and allows for the rapid generation of a library of substituted imidazoles. organic-chemistry.org For example, a four-component reaction of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate can produce 1,2,4-trisubstituted 1H-imidazoles in good yields under solvent-free conditions. organic-chemistry.org

The table below summarizes various synthetic methods for introducing functional groups onto the imidazole ring.

| Reaction Type | Reagents | Product Type | Reference |

| N-alkylation | Imidazole, Ethyl chloroacetate, K₂CO₃ | N-substituted imidazole ester | nih.gov |

| Amide formation | Imidazole ester, Various amines | N-substituted imidazole amides | nih.gov |

| Four-component reaction | 2-Bromoacetophenone, Aldehyde, Primary amine, Ammonium acetate | 1,2,4-Trisubstituted 1H-imidazoles | organic-chemistry.org |

| Copper-catalyzed cycloaddition | Terminal alkynes, Amidines, CuCl₂·2H₂O | 1,2,4-Trisubstituted imidazoles | organic-chemistry.org |

| Rhodium-catalyzed reaction | 1-Sulfonyl triazoles, Nitriles | Substituted imidazoles | organic-chemistry.org |

Regioselectivity is a critical aspect of synthesizing substituted imidazoles, as the biological activity of a compound can be highly dependent on the specific substitution pattern. Several methods have been developed to control the regiochemistry of imidazole synthesis. rsc.org

One approach to achieve regioselective synthesis is through the use of specific starting materials and catalysts. For example, a method for the synthesis of 1,4-disubstituted imidazoles with complete regioselectivity has been developed. rsc.org This protocol involves the double aminomethylenation of a glycine (B1666218) derivative to form a 2-azabuta-1,3-diene, which then undergoes a transamination/cyclization reaction with an amine nucleophile. rsc.org This method is notable for its tolerance of a wide range of sterically and electronically diverse N-substituents. rsc.org

Another strategy for regioselective synthesis involves metal-catalyzed reactions. Copper-catalyzed reactions, for instance, have been used for the regioselective diamination of terminal alkynes with amidines to produce 1,2,4-trisubstituted imidazoles. organic-chemistry.org Similarly, rhodium-catalyzed reactions of 1-sulfonyl triazoles with nitriles can yield regioselectively substituted imidazoles. organic-chemistry.orgrsc.org

The following table highlights different regioselective synthetic methods for imidazole derivatives.

| Method | Key Features | Resulting Substitution Pattern | Reference |

| Double aminomethylenation of glycine derivative | Complete regioselectivity, tolerance of diverse N-substituents. rsc.org | 1,4-Disubstituted imidazoles | rsc.org |

| Copper-catalyzed diamination of terminal alkynes | Utilizes amidines. organic-chemistry.org | 1,2,4-Trisubstituted imidazoles | organic-chemistry.org |

| Rhodium-catalyzed reaction of triazoles and nitriles | Proceeds via rhodium iminocarbenoid intermediates. organic-chemistry.org | Regioselectively substituted imidazoles | organic-chemistry.orgrsc.org |

| Ferric chloride/iodine-catalyzed [2 + 2 + 1] addition | Involves initial oxidation of a ketone. rsc.org | 1,4-Disubstituted imidazoles | rsc.org |

Scalability and Industrial Feasibility of Synthetic Processes

The transition of a synthetic route from a laboratory scale to an industrial process presents several challenges, including cost-effectiveness, safety, and environmental impact. For the synthesis of this compound and its derivatives, the scalability of the chosen synthetic method is a crucial consideration.

Many of the traditional methods for imidazole synthesis, such as the Debus method which involves the reaction of glyoxal, an aldehyde, and ammonia, are still in use for producing C-substituted imidazoles, sometimes with modifications like using microwave irradiation to improve yields. wikipedia.org While these methods have been established for a long time, their yields can sometimes be low. wikipedia.org

Modern synthetic methods, such as multicomponent reactions and metal-catalyzed cross-coupling reactions, offer advantages in terms of efficiency and atom economy, which are important factors for industrial-scale production. organic-chemistry.org However, the cost and toxicity of metal catalysts can be a drawback. Therefore, the development of catalyst-free or more environmentally benign catalytic systems is an active area of research.

The choice of starting materials and reagents also plays a significant role in the industrial feasibility of a synthetic process. The use of readily available and inexpensive starting materials is preferred. For instance, a method for synthesizing imidazole-2-carboxaldehyde utilizes inexpensive, commercially available bulk chemicals in high-yield processes, mostly conducted in open vessels at ambient temperatures, which is advantageous for large-scale production. orgsyn.org

Theoretical and Computational Investigations of 1h Imidazole 2 Carboximidamide

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular and electronic properties of complex organic molecules.

Density Functional Theory (DFT) Studies on Imidazole (B134444) Systems

DFT studies on related imidazole systems, such as imidazole-2-carboxaldehyde, provide a foundation for understanding the electronic landscape of 1H-imidazole-2-carboximidamide. For instance, DFT calculations on imidazole-2-carboxaldehyde have been used to analyze its structure and vibrational spectra. nih.gov These studies often employ hybrid functionals like B3LYP with various basis sets to achieve a balance between computational cost and accuracy.

For this compound, DFT calculations would likely focus on optimizing the geometry to predict bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing carboximidamide group at the C2 position is expected to influence the electron distribution within the imidazole ring, affecting its aromaticity and the bond lengths compared to unsubstituted imidazole. The calculated distribution of electron density and the molecular electrostatic potential (MEP) would highlight the regions susceptible to electrophilic and nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, also obtainable from DFT, are crucial for predicting the molecule's reactivity and electronic transition properties.

Analysis of Tautomerism and Prototropic Equilibria

The this compound molecule is capable of existing in several tautomeric forms due to the migration of protons. The imidazole ring itself can exhibit 1,3-proton shifts between the two nitrogen atoms. Furthermore, the carboximidamide group, which is a derivative of guanidine (B92328), has its own set of tautomeric possibilities.

Studies on related 2-guanidinobenzimidazoles have shown that the guanidine group can exist in different tautomeric and conformational states, with intramolecular hydrogen bonding playing a significant role in stabilizing certain forms. mdpi.com For this compound, the principal tautomeric equilibrium would likely involve the imidazole ring protons and the protons on the carboximidamide group.

Possible Tautomeric Forms of this compound:

| Tautomer Name | Description |

| 1H-Imidazol-2-yl-carboximidamide | The proton is on one of the imidazole nitrogens, and the exocyclic double bond is C=N. |

| 3H-Imidazol-2-yl-carboximidamide | The proton has shifted to the other imidazole nitrogen. |

| Imidazol-2-yl-carboxamidine (amino-imino) | Tautomers involving the carboximidamide group, which can exist in different amino and imino forms. |

Computational studies would be essential to determine the relative energies of these tautomers and thus predict their equilibrium populations. The solvent environment is also expected to play a crucial role in the position of these equilibria.

Conformational Analysis and Intramolecular Interactions

The rotation around the single bond connecting the imidazole ring and the carboximidamide group (C2-C bond) gives rise to different conformers. Conformational analysis of imidazole derivatives has been performed using methods like potential energy scans to identify the most stable conformers. nih.gov

DFT calculations can map the potential energy surface associated with the rotation around the C2-C bond, revealing the energy barriers between different conformers and identifying the global energy minimum.

Spectroscopic Property Predictions via Computational Chemistry

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure and understand the electronic behavior of a molecule.

Calculated Nuclear Magnetic Resonance (NMR) Parameters and Correlation with Experimental Data

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy.

For this compound, the following predictions can be made:

The protons on the imidazole ring (H4 and H5) would likely appear as distinct signals.

The N-H protons of both the imidazole ring and the carboximidamide group would be observable, though their signals might be broad and their chemical shifts dependent on solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for the C2, C4, and C5 carbons of the imidazole ring, as well as for the carbon of the carboximidamide group.

Computational predictions of NMR parameters for the different possible tautomers and conformers of this compound would be particularly useful. By comparing the calculated spectra with future experimental data, it would be possible to determine the dominant species in solution. Recent advancements have demonstrated the utility of Boltzmann-weighted NMR chemical shift calculations for elucidating the stereochemistry of complex heterocyclic systems. nih.gov

Predicted ¹H NMR Chemical Shift Ranges for Key Protons:

| Proton | Predicted Chemical Shift Range (ppm) | Notes |

| Imidazole C4-H, C5-H | 7.0 - 8.0 | The exact shift will depend on the electronic effects of the carboximidamide group. |

| Imidazole N-H | 10.0 - 13.0 | Typically downfield and can be broad. |

| Carboximidamide N-H | 6.0 - 9.0 | Chemical shift will be sensitive to hydrogen bonding and tautomeric form. |

Predicted ¹³C NMR Chemical Shift Ranges for Key Carbons:

| Carbon | Predicted Chemical Shift Range (ppm) | Notes |

| Imidazole C2 | 140 - 150 | Attached to the carboximidamide group. |

| Imidazole C4, C5 | 115 - 130 | Less affected by the C2 substituent. |

| Carboximidamide C | 150 - 165 | Characteristic of a guanidine-like carbon. |

Prediction of Ultraviolet-Visible (UV-Vis) Transitions and Electronic Spectra

Time-dependent DFT (TD-DFT) is the most common method for predicting the UV-Vis absorption spectra of molecules. It calculates the energies of electronic excitations from the ground state to various excited states.

Studies on imidazole and its derivatives show characteristic absorption bands in the UV region. Imidazole itself has a strong absorption peak around 209 nm. mdpi.com The introduction of a conjugated substituent at the C2 position, such as a carboxaldehyde group, leads to a red-shift of the absorption maximum. For instance, imidazole-2-carboxaldehyde exhibits absorption bands in the range of 220-250 nm and 270-300 nm. researchgate.net

For this compound, the carboximidamide group is also a chromophore and is in conjugation with the imidazole ring. Therefore, it is expected to absorb in the UV region at wavelengths longer than unsubstituted imidazole. TD-DFT calculations would allow for the prediction of the λmax values and the oscillator strengths of the main electronic transitions, which are likely to be of a π → π* nature. These predictions can guide experimental studies and help in the interpretation of the observed UV-Vis spectrum. The predicted spectra for different tautomers would also likely differ, providing another avenue for identifying the dominant form of the molecule.

Investigations of Intermolecular Interactions

The intermolecular forces in this compound are predicted to be dominated by strong hydrogen bonds, with contributions from other non-covalent interactions that collectively dictate its supramolecular architecture.

The this compound molecule features multiple sites for hydrogen bonding: the pyrrole-like NH of the imidazole ring, the pyridine-like N atom of the imidazole, and the amino and imino groups of the carboximidamide functionality. This multiplicity of donor and acceptor sites suggests a high propensity for self-association, likely leading to the formation of extended hydrogen-bonded networks.

Studies on related imidazole derivatives consistently show a strong tendency for the formation of N-H···N hydrogen bonds, creating linear tape or chain motifs in the solid state. nih.govresearchgate.net The imidazole ring can act as both a hydrogen bond donor through its N-H group and an acceptor at its sp2-hybridized nitrogen atom.

The carboximidamide group is a potent hydrogen bonding unit. The amino group (-NH2) provides two hydrogen bond donors, while the imino (=NH) nitrogen is a strong hydrogen bond acceptor. The protonation of the highly basic imino nitrogen to form an amidinium cation would further enhance the hydrogen bond donating capacity. researchgate.net

Given these characteristics, this compound is expected to form dimeric structures or more extended one-, two-, or three-dimensional networks. One plausible and strong interaction would be the formation of a dimer through a classic R2,2(8) graph set motif, where two molecules are linked by a pair of N-H···N hydrogen bonds between their carboximidamide groups. Furthermore, the imidazole rings can participate in linking these dimers into larger chains or sheets.

The self-association of imidazole in solution has been noted, and it is reasonable to expect that this compound would also exhibit significant self-association in various solvents, the extent of which would be dependent on the solvent's polarity and hydrogen bonding capability. researchgate.net

Table 1: Predicted Hydrogen Bonding Parameters in this compound Dimers

| Donor | Acceptor | Type of Interaction | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

| Imidazole N-H | Imidazole N | Inter-dimer linkage | 2.8 - 3.0 | 160 - 180 |

| Amidine N-H | Amidine =N | Intra-dimer (R2,2(8) motif) | 2.7 - 2.9 | 170 - 180 |

| Amidine N-H | Imidazole N | Inter-dimer linkage | 2.8 - 3.1 | 160 - 180 |

Note: The data in this table are hypothetical and are based on typical bond lengths and angles for similar functional groups found in the Cambridge Structural Database and computational chemistry literature. They serve as a predictive guide to the types of interactions expected for this compound.

π-π Stacking: The aromatic imidazole ring is capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of adjacent rings, would likely contribute to the cohesion of the crystal structure. The stacking geometry can be parallel-displaced or T-shaped, and the presence of the polar carboximidamide group would influence the electronic nature of the ring and thus the specifics of the stacking interaction.

A comprehensive analysis of the potential non-covalent interactions can be computationally modeled using techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, which can reveal the presence and nature of weak interactions. cam.ac.uk Hirshfeld surface analysis is another powerful tool for visualizing and quantifying intermolecular contacts in a crystal structure.

Table 2: Summary of Potential Non-Covalent Interactions in Crystalline this compound

| Interaction Type | Interacting Groups | Predicted Energetic Contribution |

| Strong Hydrogen Bonding | N-H···N, N-H···=N | High |

| Weak Hydrogen Bonding | C-H···N, C-H···O (if solvated) | Low to Medium |

| π-π Stacking | Imidazole Ring ↔ Imidazole Ring | Medium |

| van der Waals Forces | All atoms | High (cumulative) |

| Dipole-Dipole Interactions | Polar carboximidamide groups | Medium |

Note: This table provides a qualitative prediction of the various non-covalent interactions and their likely energetic contributions to the stability of the crystalline form of this compound.

Advanced Analytical Characterization of 1h Imidazole 2 Carboximidamide and Its Chemical Systems

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 1H-imidazole-2-carboximidamide, providing detailed information on its electronic and vibrational properties and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for the arrangement of atoms and the electronic environment of the imidazole (B134444) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole ring and the amine protons of the carboximidamide and imidazole groups. The two CH protons on the imidazole ring (at positions 4 and 5) typically appear as doublets in the aromatic region, with their chemical shifts influenced by the electronic nature of the C2 substituent. chemicalbook.comchemicalbook.com The NH proton of the imidazole ring often presents as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. researchgate.net The protons of the carboximidamide group (-C(=NH)NH₂) would also produce signals, likely broad due to quadrupole effects and chemical exchange. Based on data for related compounds like 2-aminoimidazole and imidazole itself, the ring protons are expected in the range of 7.0-7.8 ppm. chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The imidazole ring carbons have characteristic chemical shifts, with the C2 carbon, being bonded to two nitrogen atoms and the carboximidamide group, appearing furthest downfield. researchgate.netmdpi.com The C4 and C5 carbons will have shifts typical for aromatic heterocycles. oregonstate.eduwisc.edu The carbon of the C=N bond in the carboximidamide group will also have a characteristic downfield shift. The study of new imidazobenzodiazepines and other benzimidazole (B57391) derivatives provides a basis for assigning these carbon signals through correlation experiments like H, C-COSY. researchgate.net

Expected NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | H-4 / H-5 | 7.0 - 7.8 | Doublets, coupling to each other. chemicalbook.com |

| ¹H | Imidazole N-H | Variable (Broad) | Position and intensity depend on solvent and concentration. researchgate.net |

| ¹H | Amidine -NH and -NH₂ | Variable (Broad) | Subject to exchange. |

| ¹³C | C2 | >150 | Attached to three nitrogen atoms. mdpi.com |

| ¹³C | C4 / C5 | 115 - 130 | Typical range for imidazole ring carbons. oregonstate.edu |

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several key absorption bands. The N-H stretching vibrations from both the imidazole ring and the amidine group would appear as broad bands in the 3000-3500 cm⁻¹ region. sci.am The C-H stretching of the imidazole ring is anticipated around 3100 cm⁻¹. sci.am The C=N stretching vibration from the carboximidamide group and the C=N and C=C stretching vibrations within the imidazole ring are expected in the 1500–1680 cm⁻¹ region. nih.gov Furthermore, C-N stretching modes are typically observed between 1325 and 1486 cm⁻¹, though identification can be challenging due to potential band mixing. sci.am Bending vibrations (in-plane and out-of-plane) for N-H and C-H bonds would appear in the fingerprint region below 1500 cm⁻¹. sci.amesisresearch.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the imidazole ring are often strong in the Raman spectrum. Resonance Raman studies on imidazole and its derivatives show that specific vibrational modes can be enhanced depending on the excitation wavelength, providing detailed structural information. acs.org

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Source |

|---|---|---|---|

| N-H Stretch | Imidazole, Amidine | 3000 - 3500 | sci.am |

| C-H Stretch | Imidazole Ring | ~3100 | sci.am |

| C=N Stretch | Amidine, Imidazole Ring | 1500 - 1680 | nih.gov |

| C-N Stretch | Amidine, Imidazole Ring | 1325 - 1486 | sci.am |

| N-H Bend | Imidazole, Amidine | < 1500 | acs.orgnih.gov |

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of conjugated systems and heteroatoms. The imidazole ring is an aromatic system, and its UV-Vis absorption is well-documented.

For imidazole derivatives, absorption maxima are typically observed that correspond to π → π* transitions. nih.gov The spectrum of this compound is expected to show absorption bands influenced by the conjugation between the imidazole ring and the carboximidamide substituent. Studies on related D-π-A type imidazole derivatives show absorption maxima around 290-380 nm. nih.gov The addition of the carboximidamide group at the C2 position is expected to cause a bathochromic (red) shift compared to unsubstituted imidazole due to the extension of the π-conjugated system. The exact position of the absorption maxima (λ_max) can be sensitive to solvent polarity. nih.govrsc.org

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₄H₆N₄), the monoisotopic mass can be precisely calculated. High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), would be employed to confirm the elemental composition. The mass spectrum of the parent imidazole shows the molecular ion as the base peak, indicating the stability of the aromatic ring. nist.gov The fragmentation of this compound would likely proceed through the loss of small neutral molecules such as ammonia (B1221849) (NH₃) or cyanamide (B42294) (CH₂N₂) from the carboximidamide group, while preserving the stable imidazole core. This technique is also crucial for assessing the purity of the synthesized compound by detecting the presence of any impurities with different molecular weights. nih.gov

X-ray Diffraction Techniques for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not detailed, analysis of related imidazole-based compounds reveals common structural motifs. nih.govrsc.orgmdpi.com X-ray analysis would confirm the planarity of the imidazole ring and determine the conformation of the carboximidamide substituent relative to the ring. A key feature to investigate would be the intermolecular interactions in the solid state. Imidazole derivatives are known to form extensive hydrogen bonding networks involving the ring N-H donor and the sp²-hybridized N3 acceptor. mdpi.commdpi.com The additional N-H donors and the imine nitrogen acceptor of the carboximidamide group would likely lead to a complex and robust three-dimensional hydrogen-bonded architecture, significantly influencing the compound's physical properties such as melting point and solubility. figshare.com

Electrochemical Characterization in Non-Biological Systems

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules, providing information on their HOMO and LUMO energy levels. rsc.org The imidazole moiety can be both oxidized and reduced, and its electrochemical behavior is highly dependent on the nature of its substituents.

In non-biological systems, the electrochemical characterization of this compound would reveal its electron-donating or -accepting capabilities. CV measurements on imidazole derivatives often show reversible or quasi-reversible oxidation processes corresponding to the removal of an electron from the π-system of the imidazole ring. researchgate.net The carboximidamide group is generally considered electron-withdrawing, which would be expected to make the oxidation of the imidazole ring more difficult (occur at a more positive potential) compared to unsubstituted imidazole. The electrochemical behavior can be correlated with the compound's electronic properties, providing insights that complement spectroscopic data. acs.orgnih.gov

Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the non-biological chemical applications of the compound This compound to fully address the detailed outline provided.

The requested topics—catalysis, functional materials, and supramolecular chemistry—are active areas of research for the broader class of imidazole-containing molecules. For instance, various imidazole derivatives are widely studied as:

Ligands in catalysis , where the nitrogen atoms of the imidazole ring coordinate to metal centers to facilitate a wide range of chemical transformations. mdpi.comresearchgate.netorganic-chemistry.org

Corrosion inhibitors , where they adsorb onto metal surfaces to form protective layers. fkit.hrnih.govresearchgate.net

Building blocks for functional materials , including those with applications in electronics. mdpi.com

Components in supramolecular assemblies , due to their ability to participate in hydrogen bonding and other non-covalent interactions.

However, specific research findings detailing the role of This compound itself in these applications are not prominently available. The literature extensively covers related compounds such as 1H-imidazole-2-carboxamide bldpharm.comnih.gov, 1H-imidazole-2-carboxylic acid nih.govnih.gov, and 1H-imidazole-2-carboxaldehyde orgsyn.orgnist.gov, but not the specific carboximidamide derivative requested.

To ensure scientific accuracy and strictly adhere to the provided instructions, which mandate focusing solely on this compound, it is not possible to generate the requested article without extrapolating from other compounds, which would violate the core requirements of the prompt. Further research would be needed to investigate the specific properties and applications of this particular compound.

Emerging Applications of 1h Imidazole 2 Carboximidamide in Non Biological Chemical Fields

Application as Synthetic Building Blocks for Complex Organic Architectures

1H-imidazole-2-carboximidamide is an important heterocyclic compound recognized for its potential as a versatile synthetic building block in the design and construction of more complex organic molecules. Its utility stems from the presence of two key functional components: the imidazole (B134444) ring system and the 2-carboximidamide group. This bifunctional nature allows for a variety of potential chemical transformations, making it a valuable precursor, particularly in the synthesis of compounds for medicinal chemistry and materials science. bohrium.comnih.gov

The imidazole core is a privileged scaffold in chemical synthesis. As a five-membered aromatic heterocycle containing two nitrogen atoms, it is a structural component in numerous naturally occurring molecules, including the amino acid histidine and purines. bohrium.comnih.gov This foundational ring system is thermally stable and can be functionalized at its various positions, serving as a rigid and reliable anchor upon which larger molecular superstructures can be assembled. researchgate.net

The reactivity of the 2-carboximidamide functional group offers a distinct avenue for synthetic elaboration. The amidine moiety is essentially a nitrogen analog of a carboxylic acid or amide and is known for its ability to participate in cyclocondensation reactions. This type of reaction, typically involving reaction with 1,2- or 1,3-dicarbonyl compounds, is a powerful strategy for the formation of new heterocyclic rings. nih.gov For example, the reaction of an amidine with a 1,2-diketone can lead to the formation of substituted pyrazine (B50134) rings, while reaction with a 1,3-diketone can yield pyrimidine (B1678525) derivatives. This potential for ring-forming reactions makes this compound a theoretical precursor for a variety of fused and bi-heterocyclic systems.

Despite its clear potential as a bifunctional building block, detailed research findings and specific examples of the application of this compound in the synthesis of complex organic architectures are not extensively documented in readily available scientific literature. While the synthesis of the imidazole ring itself via methods like the Debus-Radiszewski or Wallach synthesis is well-established, and the general reactivity of amidines is understood, specific protocols starting from this compound to produce complex products are not broadly reported. nih.govresearchgate.net

Data Table

Due to the absence of specific reaction examples for this compound as a building block in the surveyed literature, a data table detailing substrates, reagents, products, and yields cannot be provided at this time.

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The pursuit of efficient and sustainable synthetic routes to 1H-Imidazole-2-carboximidamide and related compounds is a key focus for future research. While classical methods for imidazole (B134444) synthesis, such as the Debus-Radziszewski reaction, have been foundational, contemporary research is geared towards greener and more atom-economical approaches. researchgate.net

Future efforts will likely concentrate on the following areas:

Microwave-Assisted Synthesis: This technique has shown promise in accelerating reaction times and improving yields for the synthesis of various imidazole derivatives. tandfonline.com Applying microwave irradiation to the synthesis of this compound could lead to more efficient and environmentally friendly processes.

Catalyst-Free and Solvent-Free Conditions: The development of synthetic methods that eliminate the need for catalysts and traditional solvents is a significant goal in green chemistry. nih.gov Research into solid-state reactions or reactions under solvent-free conditions for the synthesis of imidazole-based compounds is an emerging area with high potential. nih.govwiley.com

Heterogeneous Catalysis: The use of recyclable heterogeneous catalysts, such as metal oxides, can offer advantages in terms of ease of separation and catalyst reusability, contributing to more sustainable synthetic processes. nih.govwiley.com

Flow Chemistry: Continuous flow reactors can provide better control over reaction parameters, leading to improved yields, selectivity, and safety, especially for large-scale production.

Direct C-H Functionalization: Methods that allow for the direct introduction of the carboximidamide group onto a pre-existing imidazole ring via C-H activation would represent a significant advancement in synthetic efficiency.

A comparative look at different synthetic approaches for imidazole derivatives is presented below:

| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |

| Debus-Radziszewski Reaction | One-pot synthesis from a dicarbonyl compound, an aldehyde, and ammonia (B1221849). researchgate.net | Versatile for creating substituted imidazoles. |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. tandfonline.com | Faster reaction times, potentially higher yields. |

| Catalyst-Free Synthesis | Reactions proceed without a catalyst. nih.gov | Reduced cost and environmental impact. |

| Heterogeneous Catalysis | Employs solid-phase catalysts. wiley.com | Ease of catalyst separation and recycling. |

Advanced Theoretical Modeling for Predictive Chemistry and Material Design

Theoretical and computational chemistry are becoming indispensable tools for understanding the properties of molecules like this compound and for designing new materials with tailored functionalities. Density Functional Theory (DFT) has proven to be a powerful method for studying the electronic structure, reactivity, and spectroscopic properties of imidazole derivatives. nih.govresearchgate.net

Future research directions in this area include:

Accurate Prediction of Properties: Further refinement of computational models to accurately predict various properties of this compound, such as its tautomeric equilibrium, protonation states, and interaction energies with other molecules.

Reaction Mechanism Elucidation: Using computational methods to elucidate the detailed mechanisms of synthetic reactions, which can guide the optimization of reaction conditions for higher efficiency and selectivity.

Design of Novel Ligands: Employing molecular modeling to design new imidazole-based ligands with specific coordination properties for applications in catalysis and materials science. This includes predicting the binding affinities and geometries of metal complexes. researchgate.netrsc.org

In Silico Screening: High-throughput computational screening of virtual libraries of this compound derivatives to identify candidates with desired electronic, optical, or biological properties before their actual synthesis.

Modeling of Complex Systems: Developing and applying multiscale modeling techniques to simulate the behavior of this compound in more complex environments, such as in solution, at interfaces, or within the pores of materials.

Key computational methods and their applications are summarized in the table below:

| Computational Method | Application in Imidazole Chemistry |

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, vibrational frequencies, and reaction energetics. nih.govresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and interactions of molecules in solution or in complex environments. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of large systems by treating a small, reactive part with high-level quantum mechanics and the rest with classical mechanics. |

Exploration of New Coordination Complexes for Material Science Applications

The nitrogen atoms in the imidazole ring and the carboximidamide group of this compound make it a potentially versatile ligand for the construction of coordination complexes and metal-organic frameworks (MOFs). nih.govgdut.edu.cn The ability of imidazole-based ligands to form stable complexes with a wide range of metal ions is well-documented. gdut.edu.cn

Future research is expected to focus on:

Synthesis of Novel Coordination Complexes: Systematically exploring the coordination chemistry of this compound with various transition metals and lanthanides to synthesize new complexes with interesting structural and physical properties.

Development of Metal-Organic Frameworks (MOFs): Utilizing this compound as a building block for the design and synthesis of novel MOFs. wiley.com These materials could exhibit porosity, making them suitable for applications in gas storage, separation, and catalysis.

Functional Materials: Investigating the magnetic, optical, and electronic properties of the synthesized coordination complexes. For instance, complexes exhibiting interesting photoluminescence or magnetic behavior could be explored for applications in sensors, displays, and data storage.

Catalysis: Exploring the catalytic activity of metal complexes of this compound in various organic transformations. The ligand's structure can be tuned to influence the catalytic performance of the metal center.

Proton-Conducting Materials: The presence of N-H protons in the imidazole ring and the carboximidamide group suggests that MOFs constructed from this ligand could exhibit proton conductivity, a key property for applications in fuel cells and other electrochemical devices. tandfonline.com

The following table highlights potential applications of coordination complexes derived from imidazole-based ligands:

| Application Area | Role of Imidazole-Based Coordination Complexes |

| Catalysis | Acting as active centers in homogeneous and heterogeneous catalysis. wiley.com |

| Gas Storage and Separation | Forming porous MOFs for selective gas adsorption. |

| Luminescent Materials | Exhibiting photoluminescent properties for sensing and display technologies. |

| Magnetic Materials | Creating single-molecule magnets or magnetic ordering in the solid state. |

| Proton Conductors | Facilitating proton transport in fuel cell membranes. tandfonline.com |

Innovations in Analytical Techniques for Characterization of Complex Imidazole-Based Systems

The accurate characterization of this compound, its derivatives, and its coordination complexes is crucial for understanding their properties and for quality control in their synthesis and application. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose. jchemrev.com

Future innovations in analytical techniques will likely involve:

Advanced Chromatographic Methods: The development of more sensitive and selective liquid chromatography (LC) and gas chromatography (GC) methods, often coupled with mass spectrometry (MS), for the separation and quantification of complex mixtures of imidazole derivatives. wiley.com Ultra-high-performance liquid chromatography (UHPLC) can offer faster and more efficient separations. wiley.com

High-Resolution Mass Spectrometry: The use of high-resolution mass spectrometry (HRMS) for the precise determination of molecular formulas and for the structural elucidation of unknown byproducts or metabolites.

Multidimensional NMR Spectroscopy: The application of advanced two-dimensional (2D) and three-dimensional (3D) NMR techniques for the unambiguous assignment of proton and carbon signals, especially in complex molecules and coordination compounds.

Single-Crystal X-ray Diffraction: This remains the gold standard for determining the three-dimensional structure of crystalline materials, including coordination complexes and MOFs, providing invaluable information on bond lengths, bond angles, and packing arrangements.

In-situ and Operando Spectroscopy: The development and application of spectroscopic techniques that can monitor reactions and material transformations in real-time and under operating conditions, providing dynamic information that is not accessible from ex-situ measurements.

A summary of key analytical techniques and their roles in the characterization of imidazole-based systems is provided below:

| Analytical Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity and stereochemistry. |

| Infrared (IR) and Raman Spectroscopy | Identification of functional groups and information on molecular vibrations. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. wiley.com |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of components in a mixture. nih.gov |

| Gas Chromatography (GC) | Separation of volatile compounds. gdut.edu.cn |

| Single-Crystal X-ray Diffraction | Precise three-dimensional molecular and crystal structure. |

| UV-Vis Spectroscopy | Information on electronic transitions and conjugation. |

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing 1H-imidazole-2-carboximidamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves functional group transformations of imidazole derivatives. For example, carboximidamide groups can be introduced via nucleophilic substitution or condensation reactions. A common approach is to start with ethyl 1-methyl-1H-imidazole-2-carboxylate (CAS 30148-21-1), followed by hydrolysis and subsequent amidoxime formation . Purification requires chromatography (e.g., silica gel) or recrystallization, with purity assessed via HPLC (≥97% threshold) and NMR spectroscopy. Ensure anhydrous conditions to prevent side reactions .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- X-ray crystallography : Refinement via SHELX programs (e.g., SHELXL for small-molecule structures) to resolve bond lengths and angles .

- NMR/FT-IR : Confirm functional groups (e.g., amidoxime NH at ~3400 cm in IR; imidazole ring protons at 7–8 ppm in H NMR).

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] peak) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability assays should include:

- pH-dependent hydration : Monitor via UV-Vis spectroscopy (e.g., hydration equilibria observed in related imidazole aldehydes under acidic conditions) .

- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data for this compound’s reactivity?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways and electronic properties. For example, discrepancies in hydration equilibria (e.g., gem-diol formation) observed in 2-imidazole-carboxaldehyde can be extrapolated to predict carboximidamide behavior under acidic conditions . Compare computed vs. experimental NMR chemical shifts to validate tautomeric forms .

Q. What experimental designs are critical for studying the tautomerism of this compound in solution?

- Methodological Answer :

- Variable-temperature NMR : Track proton exchange between tautomers (e.g., 1H vs. 3H imidazole positions).

- Solvent polarity studies : Use DO vs. DMSO-d to assess hydrogen bonding effects.

- pH titration : Monitor tautomeric shifts via N NMR or UV-Vis spectroscopy .

Q. How should researchers address contradictory bioactivity data in pharmacological studies of imidazole derivatives?

- Methodological Answer :

- Dose-response validation : Replicate assays with standardized positive/negative controls (e.g., IC comparisons).

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity.

- Structural analogs : Compare with 1-methyl-1H-imidazole-5-carbohydrazide (CAS data in ) to isolate functional group contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.